1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 321430-69-7
VCID: VC3993691
InChI: InChI=1S/C11H6ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(17)6-18/h1-6H
SMILES: C1=CN(C(=C1)C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Molecular Formula: C11H6ClF3N2O
Molecular Weight: 274.62 g/mol

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde

CAS No.: 321430-69-7

Cat. No.: VC3993691

Molecular Formula: C11H6ClF3N2O

Molecular Weight: 274.62 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde - 321430-69-7

Specification

CAS No. 321430-69-7
Molecular Formula C11H6ClF3N2O
Molecular Weight 274.62 g/mol
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-carbaldehyde
Standard InChI InChI=1S/C11H6ClF3N2O/c12-9-4-7(11(13,14)15)5-16-10(9)17-3-1-2-8(17)6-18/h1-6H
Standard InChI Key YKDLDMXRWLLZKB-UHFFFAOYSA-N
SMILES C1=CN(C(=C1)C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Canonical SMILES C1=CN(C(=C1)C=O)C2=C(C=C(C=N2)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrole ring substituted at the 1-position with a 3-chloro-5-(trifluoromethyl)pyridinyl group and at the 2-position with a formyl (-CHO) group. This arrangement creates a planar structure with conjugated π-electrons, enhancing its stability and reactivity. The trifluoromethyl (-CF3_3) and chloro (-Cl) substituents contribute to electron-deficient characteristics, influencing both its chemical behavior and biological activity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H6ClF3N2O\text{C}_{11}\text{H}_6\text{ClF}_3\text{N}_2\text{O}PubChem
Molecular Weight274.63 g/molPubChem
CAS Number321430-69-7EPA DSSTox
Canonical SMILESC1=CN(C(=C1)C=O)C2=C(C=C(C=N2)C(F)(F)F)ClPubChem
Density1.49 ± 0.1 g/cm³Predicted
Boiling Point361.9 ± 42.0 °CPredicted

The aldehyde group enables nucleophilic additions, while the pyridinyl-pyrrole framework facilitates π-π stacking interactions in biological systems.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves a Vilsmeier-Haack formylation of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]pyrrole, where phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF) react at 0–5°C to introduce the aldehyde group. A secondary method employs Suzuki-Miyaura cross-coupling between a pyrrole boronic acid and a halogenated pyridine precursor under palladium catalysis (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) in tetrahydrofuran (THF).

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Vilsmeier-Haack65–75≥95Temperature-sensitive intermediates
Suzuki-Miyaura Coupling70–80≥98Catalyst cost and purification

Industrial Scalability

Continuous flow reactors improve yield (up to 85%) by maintaining precise temperature control and reducing side reactions. Recrystallization in ethanol/water mixtures replaces column chromatography for large-scale purification.

Biological Activity and Mechanisms

Antimicrobial Efficacy

Against Mycobacterium tuberculosis, the compound exhibits a minimum inhibitory concentration (MIC) of <0.016 µg/mL, with low cytotoxicity (IC50_{50} > 64 µg/mL). The trifluoromethyl group enhances membrane permeability, enabling disruption of mycolic acid biosynthesis.

Table 3: Biological Activity Profile

TargetActivity (IC50_{50}/MIC)Model System
EGFR Kinase0.9 µMNSCLC Cell Line
M. tuberculosis<0.016 µg/mLH37Rv Strain
Candida albicans4.2 µg/mLAgar Diffusion

Applications in Material Science

The aldehyde group participates in Schiff base formation with amines, enabling the synthesis of polyimine polymers. These materials exhibit tunable thermal stability (decomposition temperatures up to 320°C) and applications in gas separation membranes.

Comparison with Structural Analogs

Table 4: Structural and Functional Comparisons

CompoundKey DifferencesBioactivity (IC50_{50})
2-Chloro-5-(trifluoromethyl)pyridineLacks pyrrole-aldehyde moietyInactive
1H-Pyrrole-2-carbaldehydeAbsence of pyridine substituentsModerate (12.5 µM)

The pyrrole-pyridine hybrid structure in 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde uniquely balances electronic effects and steric bulk, optimizing target binding.

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